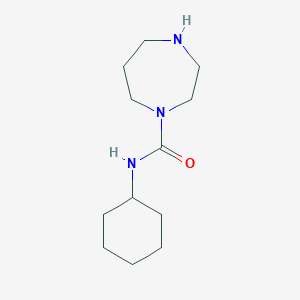![molecular formula C12H14N2O4 B7806665 1-[(4-Nitrophenyl)methyl]-DL-proline](/img/structure/B7806665.png)
1-[(4-Nitrophenyl)methyl]-DL-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrophenyl)methyl]-DL-proline is a chemical compound that combines a nitrophenyl group with DL-proline, a naturally occurring amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(4-Nitrophenyl)methyl]-DL-proline can be synthesized through several methods. One common approach involves the reaction of DL-proline with 4-nitrobenzyl chloride under basic conditions. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Nitrophenyl)methyl]-DL-proline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can yield 1-[(4-amino-phenyl)methyl]-DL-proline.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Nitrophenyl)methyl]-DL-proline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which 1-[(4-Nitrophenyl)methyl]-DL-proline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
1-[(4-Nitrophenyl)methyl]-DL-proline is unique due to its combination of a nitrophenyl group and DL-proline. Similar compounds include:
1-(4-Nitrophenyl)propan-1-one: This compound has a similar nitrophenyl group but lacks the proline moiety.
4-Nitrophenol: A simpler compound with a nitrophenyl group but without the amino acid component.
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)11-2-1-7-13(11)8-9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBPDLTFLTPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B7806599.png)


![3-[(4-Chlorophenyl)methylazaniumyl]propanoate](/img/structure/B7806618.png)
![3-{[(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B7806619.png)
![3-methyl-2-[(propan-2-yl)amino]butanoic acid](/img/structure/B7806624.png)


![2-Hydroxy-N-[3-(methylthio)phenyl]acetamide](/img/structure/B7806655.png)
![4-{[(3-fluorophenyl)methyl]amino}butanoic acid](/img/structure/B7806657.png)



